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A Note on Nomenclature: The compound of interest for these application notes is AZD3965.
The initial query referred to "AZ-33," which appears to be a typographical error. AZD3965 is a
potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a
crucial role in lactate transport across the cell membrane.[1][2][3][4] This document will focus
on methods to assess the activity of Lactate Dehydrogenase A (LDHA) in the context of
AZD3965 treatment.

Introduction

Lactate Dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the
conversion of pyruvate to lactate.[5][6][7] In many cancer cells, LDHA is upregulated to support
the high glycolytic rate known as the "Warburg effect."[6][8] This metabolic reprogramming
allows cancer cells to thrive in hypoxic environments and provides building blocks for rapid
proliferation. Consequently, LDHA is a significant target for cancer therapy.

AZD3965 is an inhibitor of the monocarboxylate transporter 1 (MCT1), which is responsible for
transporting lactate across the cell membrane.[1][2] By blocking MCT1, AZD3965 leads to an
accumulation of intracellular lactate and a disruption of the metabolic processes that rely on
lactate efflux.[2][4][9][10] While AZD3965 does not directly inhibit the enzymatic activity of
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LDHA, its impact on lactate transport creates a metabolic shift that can indirectly influence
LDHA activity and the overall glycolytic pathway. Therefore, measuring LDHA activity after
AZD3965 treatment is crucial for understanding the full scope of the drug's mechanism of
action and its therapeutic potential.

These application notes provide detailed protocols for measuring LDHA activity in cells and
tissues treated with AZD3965, along with data presentation guidelines and visualizations of
relevant pathways and workflows.

Data Presentation: Effects of AZD3965 on Cancer
Cells

The following tables summarize quantitative data on the effects of AZD3965 from various
studies. This data provides context for the expected outcomes when treating cancer cells with
this MCT1 inhibitor.

Table 1: Growth Inhibition (Glso) of AZD3965 in Various Cancer Cell Lines

Cell Line Cancer Type Glso (nM) Reference

Raji Burkitt's Lymphoma 3.91+£1.37 [2]
Small Cell Lung -

COR-L103 Sensitive (at 8 nM) [11]
Cancer
Small Cell Lung N

NCI-H526 Sensitive (at 8 nM) [11]
Cancer
Small Cell Lung -

NCI-H1048 Sensitive (at 8 nM) [11]
Cancer

Multiple DLBCL Cell Diffuse Large B-cell

_ <100 [10]
Lines Lymphoma

Table 2: Effect of AZD3965 on Intracellular and Extracellular Lactate Levels
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Change in Change in
Cell Line Treatment Intracellular Extracellular Reference
Lactate Lactate

ICs0 0f 5.12 nM

. 100 nM Significant
Raji for efflux [10]
AZD3965 (4h) Increase o
inhibition
100 nM
H526 Increase Decrease [12]
AZD3965 (24h)
100 nM
HGC27 Increase Decrease [12]
AZD3965 (24h)
100 nM
DMS114 Increase Decrease [12]
AZD3965 (24h)
COR-L103 _ -~
) 8 nM AZD3965 3.7-fold increase Not specified [11]
(hypoxic)
NCI-H1048 _ N
) 8 nM AZD3965 3.9-fold increase  Not specified [11]
(hypoxic)

Experimental Protocols

Protocol 1: Colorimetric Measurement of LDHA Activity
in Cell Lysates

This protocol is adapted from standard LDH activity assay kits and published methods.[13][14]
[15][16] It measures the reduction of NAD* to NADH, which is coupled to the oxidation of
lactate to pyruvate by LDHA. The resulting NADH reacts with a probe to produce a colored
product, the absorbance of which is proportional to LDHA activity.

Materials and Reagents:
o 96-well clear flat-bottom microplate
e Microplate reader capable of measuring absorbance at 450-490 nm

o LDH Assay Buffer (e.g., Tris buffer, pH 7.5-8.5)
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o Cell Lysis Buffer (e.g., RIPA buffer or a buffer compatible with the LDH assay)
e Substrate Mix: Lithium Lactate solution
» Cofactor Mix: NAD* solution
o Colorimetric Probe (e.g., WST-8 or INT)
e Electron Mediator (e.g., PMS)
e Stop Solution (e.g., 1 M Acetic Acid)
» Protein Assay Reagent (e.g., BCA or Bradford)
e AZD3965
o Cancer cell line of interest
Procedure:
e Cell Culture and Treatment:
o Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of AZD3965 (and a vehicle control) for the
desired duration (e.qg., 24, 48, 72 hours).

e Sample Preparation (Cell Lysates):

o

After treatment, aspirate the culture medium.

Wash the cells once with cold PBS.

[¢]

[¢]

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well.

[e]

Incubate on ice for 10-15 minutes with occasional agitation.

o

Scrape the cells and transfer the lysate to a microcentrifuge tube.
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o Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
o Collect the supernatant (cytosolic fraction containing LDHA) and keep it on ice.

o Determine the protein concentration of each lysate using a standard protein assay. This
will be used for normalization.

o LDHA Activity Assay:

o Prepare a Reaction Mix containing the LDH Assay Buffer, Substrate Mix, Cofactor Mix,
Colorimetric Probe, and Electron Mediator according to the manufacturer's instructions or
a validated lab protocol.

o Add 50 pL of the Reaction Mix to each well of a 96-well plate.

o Add 10-20 puL of the cell lysate to the corresponding wells. For a negative control, add lysis
buffer without cell lysate.

o Incubate the plate at 37°C for 10-30 minutes, protected from light. The incubation time
may need to be optimized based on the LDHA activity in the samples.

o Stop the reaction by adding 50 pL of Stop Solution to each well.

o Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a
microplate reader.

o Data Analysis:
o Subtract the absorbance of the negative control from all sample readings.
o Normalize the absorbance values to the protein concentration of each sample.

o Express LDHA activity as a relative value compared to the vehicle-treated control.

Protocol 2: Measuring Extracellular LDH (Cytotoxicity
Assay)
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This protocol measures the amount of LDH released into the culture medium, which is an
indicator of cell membrane damage and cytotoxicity. While this does not directly measure
intracellular LDHA activity, it is a useful complementary assay to assess the overall effect of
AZD3965 on cell viability.

Materials and Reagents:

e Same as Protocol 1, with the addition of a positive control for maximum LDH release (e.g.,
cell lysis solution provided with a kit).

Procedure:
e Cell Culture and Treatment:
o Follow the same procedure as in Protocol 1.

o Include wells for a positive control where a lysis solution is added 45 minutes before the
end of the experiment to induce maximum LDH release.

o Sample Collection (Culture Supernatant):

o At the end of the treatment period, centrifuge the plate at a low speed (e.g., 500 x g) for 5
minutes to pellet any detached cells.

o Carefully transfer 50 uL of the culture supernatant from each well to a new 96-well plate.
o LDH Activity Assay:

o Prepare the Reaction Mix as described in Protocol 1.

o Add 50 pL of the Reaction Mix to each well containing the supernatant.

o Incubate and measure the absorbance as described in Protocol 1.
o Data Analysis:

o Calculate the percentage of cytotoxicity using the following formula:
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Caption: Simplified signaling pathway of LDHA regulation in cancer and the point of
intervention for AZD3965.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Techniques for Measuring Lactate Dehydrogenase A
(LDHA) Activity Following AZD3965 Treatment]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15615599#techniques-for-measuring-ldha-
activity-after-az-33-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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